molecular formula C6H6BrNO B110594 2-Bromo-4-methoxypyridine CAS No. 89488-29-9

2-Bromo-4-methoxypyridine

Cat. No. B110594
CAS RN: 89488-29-9
M. Wt: 188.02 g/mol
InChI Key: AWBDARKONATUHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-methoxypyridine is a brominated methoxypyridine derivative. While the provided papers do not directly discuss 2-bromo-4-methoxypyridine, they do provide insights into the chemistry of related bromo- and methoxypyridine compounds. These compounds are of interest due to their potential applications in multicomponent chemistry, as well as their relevance in the synthesis of pharmaceuticals and materials with specific electronic and photophysical properties.

Synthesis Analysis

The synthesis of related bromo-methoxypyridine compounds involves multistep reactions, including bromination, nucleophilic substitution, and deprotonation. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid demonstrates the complexity of such processes, involving regioselective reactions and the careful control of reaction conditions to achieve the desired product . Similarly, the development of 2-isocyanopyridines, including 2-bromo-6-isocyanopyridine, highlights the use of brominated pyridines as intermediates in the synthesis of more complex molecules like carfentanil .

Molecular Structure Analysis

The molecular structure of bromo-methoxypyridine derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, as demonstrated by the characterization of lanthanide complexes with 2-bromo-5-methoxybenzoic acid . These studies reveal the importance of weak interactions, such as hydrogen bonding and halogen bonding, in the stabilization of the crystal structures of these compounds .

Chemical Reactions Analysis

Bromo-methoxypyridine compounds participate in various chemical reactions, including nucleophilic substitution and reductive amination. The reactivity of these compounds is influenced by the presence of electron-withdrawing or electron-donating groups, which can affect the regioselectivity of substitution reactions . For example, the selective bromination of 2-methoxy-6-methylpyridine to form 5-bromo-2-methoxy-6-methylpyridine demonstrates the controlled functionalization of the pyridine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-methoxypyridine derivatives are influenced by their molecular structure. For instance, the presence of bromine and methoxy groups can affect the boiling point, solubility, and stability of these compounds. The crystal structure analysis provides insights into the solid-state properties, such as the formation of supramolecular networks through hydrogen bonding and π-π stacking interactions . Additionally, the luminescence behaviors of lanthanide complexes with bromo-methoxypyridine ligands suggest potential applications in materials science .

Scientific Research Applications

Synthesis and Reactivity

  • Pyridyne Precursors : 2-Bromo-4-methoxypyridine derivatives have been used as precursors for the synthesis of substituted pyridynes. For instance, 3-Bromo-2-chloro-4-methoxypyridine has been developed as a practical precursor for 2,3-pyridyne, which reacts regioselectively with furans (Walters, Carter, & Banerjee, 1992).

  • Synthesis of Bicyclic δ-Lactams : Efficient synthesis of 5-functionalised 2-methoxypyridines from 5-bromo-2-methoxypyridine has been described, using magnesium 'ate' complexes. These pyridines are further utilized in the synthesis of bicyclic δ-lactams, showcasing the versatility of bromo-methoxypyridines in complex organic syntheses (Sośnicki, 2009).

  • Metalation Studies : The deprotonation of 2-methoxypyridine derivatives, including those related to 2-Bromo-4-methoxypyridine, has been studied using mixed lithium–iron combinations. This research provides insights into the reactivity of these compounds under different conditions (Nagaradja et al., 2012).

Biomedical Applications

  • Antimicrobial Activity : Derivatives of 2-Bromo-4-methoxypyridine, such as 2-mercapto-4-methoxypyridine-3-carbonitrile, have demonstrated notable bacteriostatic and tuberculostatic activities. This underlines the potential of these compounds in developing new antimicrobial agents (Miszke et al., 2008).

  • Cancer Research : Bromido gold(I) complexes containing 2-methoxypyridin-5-yl residues, derived from 2-Bromo-4-methoxypyridine, have shown significant activity against cisplatin-resistant ovarian cancer cell lines. This suggests their potential in cancer therapy (Gallati et al., 2020).

Other Applications

  • Material Science : The use of 2-Bromo-4-methoxypyridine derivatives in the preparation and crystal structures of new compounds for second-order nonlinear optics has been explored. This highlights the role of such compounds in the field of materials science (Anwar et al., 2000).

  • Organic Synthesis : 2-Bromo-4-methoxypyridine derivatives have been used in the total synthesis of complex organic molecules, such as Lycopodium alkaloids, demonstrating their utility in advanced organic synthesis techniques (Bisai & Sarpong, 2010).

Safety And Hazards

2-Bromo-4-methoxypyridine is classified as harmful if swallowed or inhaled, and it may cause skin and eye irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2-bromo-4-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBDARKONATUHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406217
Record name 2-Bromo-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methoxypyridine

CAS RN

89488-29-9
Record name 2-Bromo-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-methoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of N,N-dimethylamine ethanol (78.086 g, 0.876 mole) in anhydrous hexanes(1241 mL.) was cooled to 0° C. and butyllithium (2M soln. 876 mL., 1.757 mole) was added by use of an addition funnel. After 30 minutes at 0° C., 4-methoxypyridine(47.87 g, 0.438 mole) was added. Stirring continued at 0° C. for one hour before the reaction mixture was cooled to −78° C. and a solution of CBr4 (363 g, 1.093 mole) was added. The reaction temperature was maintained at 0° C. for 2.5 hours. The water was then added to quench the reaction. The aqueous layer was then separated and extracted with methylene chloride. The organic extractions were washed with brine, dried over magnesium sulfate and evaporated to give crude product. The crude product was purified by column chromatography using 80/20 ethyl acetate/hexanes as the eluants. The purified product was collected and concentrated to give 4-methoxy-2-bromopyridine (17 g. 22% yield).
Name
N,N-dimethylamine ethanol
Quantity
78.086 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
1241 mL
Type
solvent
Reaction Step One
Quantity
876 mL
Type
reactant
Reaction Step Two
Quantity
47.87 g
Type
reactant
Reaction Step Three
Name
Quantity
363 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-methoxypyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-methoxypyridine
Reactant of Route 3
Reactant of Route 3
2-Bromo-4-methoxypyridine
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-methoxypyridine
Reactant of Route 5
2-Bromo-4-methoxypyridine
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-methoxypyridine

Citations

For This Compound
27
Citations
A Chadwick - 2007 - search.proquest.com
… It was envisaged that a coupling reaction between the SEM Nl protected uracil (130) and a 3-benzoyl-2-bromo-4-methoxypyridine (139) would yield an intermediate with benzoyl …
Number of citations: 0 search.proquest.com
DA Webb, Z Alsudani, G Xu, P Gao, LA Arnold - Rsc Sustainability, 2023 - pubs.rsc.org
… For 2-bromo-4-methoxypyridine, we observed a conversion of 31.3% after 48 h (Table 2, entry 6). Interestingly, the conversion after 24 h was 10.4% but tripled for the next 24 h reaching …
Number of citations: 3 pubs.rsc.org
ID Bori - 2008 - search.proquest.com
… Treatment of the 2-bromo-4-methoxypyridine (29) with LTMP followed by DMF yielded the aldehyde 34, which was subsequently converted to alcohol 35 via sodium borohydride …
Number of citations: 2 search.proquest.com
KS Bejoymohandas, A Kumar, S Varughese… - Journal of Materials …, 2015 - pubs.rsc.org
… (0), 2,6-difluoropyridine-3-boronic acid, 2-bromo-4-aminopyridine, 2-bromo-4-(trifluoromethyl) pyridine, 2-bromo-4-formylpyridine, 2-bromo-4-cyanopyridine, 2-bromo-4-methoxypyridine…
Number of citations: 44 pubs.rsc.org
GD Harzmann, M Neuburger… - European Journal of …, 2013 - Wiley Online Library
… 2-Bromo-4-methoxypyridine (1c): This compound was prepared by adapting a related protocol.58 2-Bromo-4-hydroxypyridine 1d (1.74 g, 10.0 mmol) and NaH (60 % dispersion in …
KS Bejoymohandas, A Kumar, S Varughese… - researchgate.net
… of one equivalent of substituted bromopyridine [2-bromo-4-formylpyridine or 2-bromo-4-(trifluoromethyl) pyridine or 2-bromo-4-(cyano)pyridine or 2-bromo-4-methoxypyridine or 2-bromo…
Number of citations: 0 www.researchgate.net
B Kasum, RH Prager - Australian journal of chemistry, 1983 - CSIRO Publishing
An approach to the synthesis of perloline by the reaction of (2-bromophenyl)(3',4'-dimethoxy- phenyl)amine with a suitably 4-substituted 2-oxo-1,2-dihydropyridine-3-carboxylic acid was …
Number of citations: 19 www.publish.csiro.au
J Brooks, Y Babayan, S Lamansky… - Inorganic …, 2002 - ACS Publications
… The compounds 2-bromo-4-methoxypyridine, 27 2-bromo-4-dimethyaminopyridine, 28 2-(1,5-dimethylpyrrol-2-yl)pyridine, 29 and 2-(2‘-benzothienyl)pyridine 30 were prepared …
Number of citations: 261 pubs.acs.org
J Stash - 2019 - search.proquest.com
The main focus of this research was to synthesize new ligands for use in ruthenium complexes for fundamental chemistry studies, anti-cancer studies, and catalysis. A total of seven …
Number of citations: 0 search.proquest.com
AJ Huckaba, F Giordano, LE McNamara… - Advanced Energy …, 2015 - Wiley Online Library
Strong electron‐donating functionality is desirable for many organic donor‐π‐bridge‐acceptor (D‐π‐A) dyes. Strategies for increasing the electron‐donating strength of common …
Number of citations: 90 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.